molecular formula C14H25BN2 B14752022 N,N,N',N'-Tetraethyl-1-phenylboranediamine CAS No. 887-60-5

N,N,N',N'-Tetraethyl-1-phenylboranediamine

Cat. No.: B14752022
CAS No.: 887-60-5
M. Wt: 232.17 g/mol
InChI Key: OHKQEJDUCQUNJB-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraethyl-1-phenylboranediamine is a chemical compound that belongs to the class of boron-containing amines. This compound is characterized by the presence of a boron atom bonded to a phenyl group and two ethylamine groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraethyl-1-phenylboranediamine typically involves the reaction of phenylboronic acid with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetraethyl-1-phenylboranediamine involves large-scale reactions using high-purity reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraethyl-1-phenylboranediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: It can be reduced to form borane derivatives.

    Substitution: The ethylamine groups can be substituted with other amine groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Borane derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

N,N,N’,N’-Tetraethyl-1-phenylboranediamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraethyl-1-phenylboranediamine involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biomolecules. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethyl-1,4-phenylenediamine
  • N,N,N’,N’-Tetraethyl-1,3-propanediamine
  • N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine

Uniqueness

N,N,N’,N’-Tetraethyl-1-phenylboranediamine is unique due to the presence of the boron atom, which imparts distinct chemical properties. The compound’s ability to form reversible covalent bonds with biomolecules makes it valuable in various scientific applications.

Properties

CAS No.

887-60-5

Molecular Formula

C14H25BN2

Molecular Weight

232.17 g/mol

IUPAC Name

N-[diethylamino(phenyl)boranyl]-N-ethylethanamine

InChI

InChI=1S/C14H25BN2/c1-5-16(6-2)15(17(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3

InChI Key

OHKQEJDUCQUNJB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(N(CC)CC)N(CC)CC

Origin of Product

United States

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